molecular formula C20H23N3O5S B2607338 methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate CAS No. 1448123-16-7

methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate

Cat. No. B2607338
CAS RN: 1448123-16-7
M. Wt: 417.48
InChI Key: QCHOETDYKJJTNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a carbamate, a sulfamoyl, and a piperidinone. These groups could potentially participate in various chemical reactions.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the resources I have.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as antimalarial and HIV-1 protease inhibitors.

Organic Synthesis and Cyclization Reactions

The compound’s structure suggests it could participate in cyclization reactions. For instance:

Crystal Growth and Characterization

Interestingly, the compound has been used to determine the structure and unit cell parameters of grown crystals, such as 4-methyl-2-nitroaniline .

Biological Potential

While not directly related to our compound, indole derivatives have shown promise in biological applications. For instance, some derivatives exhibit anti-HIV-1 activity .

Antimicrobial and Anticancer Research

Efforts have been made to study the pharmacological activities of newly synthesized derivatives with a similar structure. These derivatives aim to combat antimicrobial and anticancer drug resistance .

Structural Characterization

Imatinib, a therapeutic agent for leukemia, has a structurally related polytopic molecule. Although not directly the same, it shares some features with our compound .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets in a manner similar to other sulfamoyl or carbamate compounds .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be investigated for various applications, given its complex structure and the presence of several functional groups that could interact with biological targets .

properties

IUPAC Name

methyl N-[4-[[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-6-7-16(13-18(14)23-12-4-3-5-19(23)24)22-29(26,27)17-10-8-15(9-11-17)21-20(25)28-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHOETDYKJJTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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